4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Alkylation: The nitrobenzimidazole is alkylated with an appropriate alkyl halide to introduce the 1-methyl group.
Coupling with 4-methoxybenzoyl Chloride: The final step involves coupling the alkylated nitrobenzimidazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide undergoes several types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzamides: Formed by substitution reactions involving the methoxy group.
Scientific Research Applications
4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another benzimidazole derivative used as an anticancer agent.
Navelbine: A benzimidazole-based drug used in chemotherapy.
Alectinib: A benzimidazole derivative with anticancer properties.
Uniqueness
4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide is unique due to its specific structural features, such as the presence of a methoxy group and a nitro group on the benzimidazole core. These features contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
895824-91-6 |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-21-16-8-5-13(22(24)25)11-15(16)20-17(21)9-10-19-18(23)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,23) |
InChI Key |
IVIRCSYLYPKSPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3=CC=C(C=C3)OC |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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